Potassium 4-methyl-2-oxovalerate
Overview
Description
It is a potassium salt of 4-methyl-2-oxovaleric acid, which is a key intermediate in the metabolic pathway of the essential amino acid leucine . This compound is commonly used in biochemical research and has various applications in organic synthesis and industrial processes.
Mechanism of Action
Target of Action
Potassium 4-methyl-2-oxovalerate, also known as α-Ketoisocaproic acid (α-KIC), is a metabolic intermediate in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties .
Mode of Action
α-KIC is produced in one of the first steps of the leucine degradation pathway by branched-chain amino acid aminotransferase. This enzyme transfers the amine on L-leucine onto alpha ketoglutarate, replacing that amine with a ketone .
Biochemical Pathways
The degradation of L-leucine in the muscle to α-KIC allows for the production of the amino acids alanine and glutamate . In the liver, α-KIC can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules . Isovaleryl-CoA is the main compound synthesized from α-KIC .
Result of Action
α-KIC is a key metabolite present in the urine of people with Maple syrup urine disease, along with other branched-chain amino acids . Derivatives of α-KIC have been studied in humans for their ability to improve physical performance during anaerobic exercise as a supplemental bridge between short-term and long-term exercise supplements .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-methyl-2-oxovalerate can be synthesized through the reaction of 4-methyl-2-oxovaleric acid with potassium hydroxide. The reaction typically involves dissolving 4-methyl-2-oxovaleric acid in water, followed by the addition of potassium hydroxide to form the potassium salt. The reaction is carried out at room temperature and the product is obtained by evaporating the solvent .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Potassium 4-methyl-2-oxovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-2-oxovaleric acid.
Reduction: It can be reduced to form 4-methyl-2-hydroxyvaleric acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: 4-methyl-2-oxovaleric acid.
Reduction: 4-methyl-2-hydroxyvaleric acid.
Substitution: Various alkyl or acyl derivatives depending on the reagents used.
Scientific Research Applications
Potassium 4-methyl-2-oxovalerate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It serves as a metabolic intermediate in the study of leucine metabolism and related pathways.
Medicine: It is used in research on metabolic disorders such as Maple syrup urine disease, where it accumulates due to enzyme deficiencies.
Industry: It is employed in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
4-methyl-2-oxovaleric acid: The parent acid of potassium 4-methyl-2-oxovalerate.
Sodium 4-methyl-2-oxovalerate: The sodium salt of 4-methyl-2-oxovaleric acid.
4-methyl-2-hydroxyvaleric acid: A reduced form of 4-methyl-2-oxovaleric acid.
Uniqueness: this compound is unique due to its specific role in leucine metabolism and its ability to form stable salts with potassium. This stability makes it a valuable reagent in biochemical and industrial applications .
Properties
IUPAC Name |
potassium;4-methyl-2-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.K/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVGRCMWWGZGED-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239632 | |
Record name | Potassium 4-methyl-2-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93778-31-5 | |
Record name | Ketoisocaproate potassium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 4-methyl-2-oxovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-methyl-2-oxovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KETOISOCAPROATE POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS2MTD1FEW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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